
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane: is an organophosphorus compound that features a fluorenylidene group attached to a trimethylphenyl group through a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of fluorenone with a phosphine reagent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the fluorenone, facilitating the nucleophilic attack by the phosphine reagent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where the fluorenylidene or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Corresponding phosphines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a probe for studying phosphorus-containing biomolecules and their interactions.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the phosphorus atom. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes.
Comparaison Avec Des Composés Similaires
(9H-Fluoren-9-ylidene)phenylphosphane: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)arsane: Similar structure but with an arsenic atom instead of a phosphorus atom.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)stibane: Similar structure but with an antimony atom instead of a phosphorus atom.
Uniqueness: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both the fluorenylidene and trimethylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal centers, making it a valuable ligand in coordination chemistry and catalysis.
Propriétés
Numéro CAS |
90255-57-5 |
|---|---|
Formule moléculaire |
C22H19P |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
fluoren-9-ylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
Clé InChI |
ZODKSIQKKNVXRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


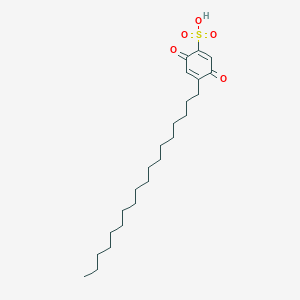
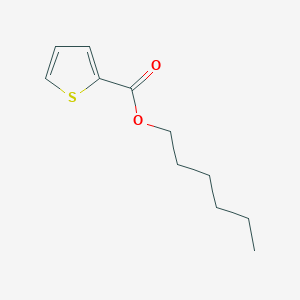
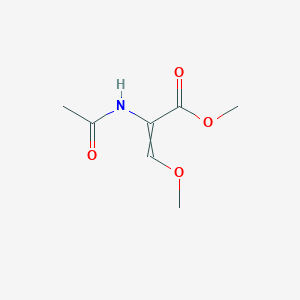
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
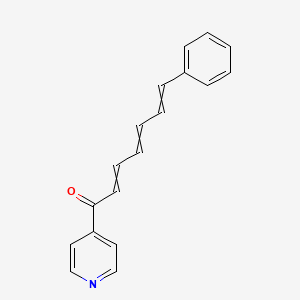
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
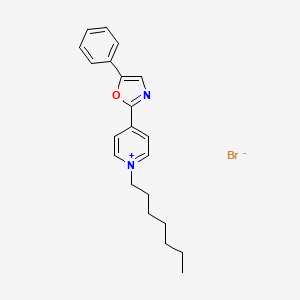
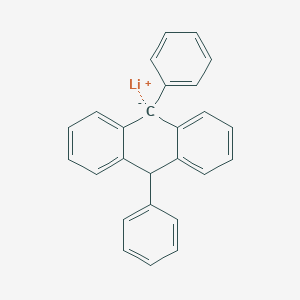
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
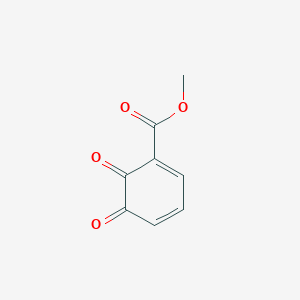
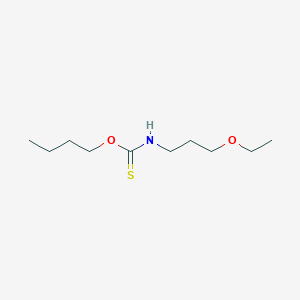
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
